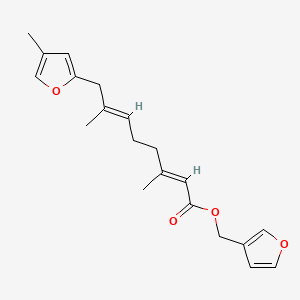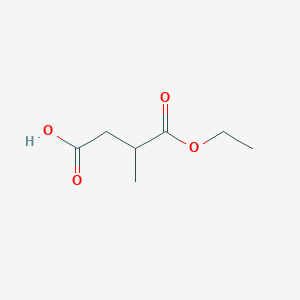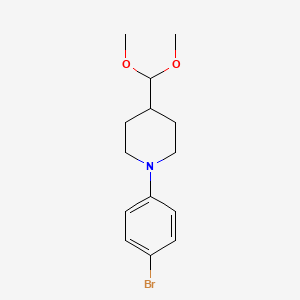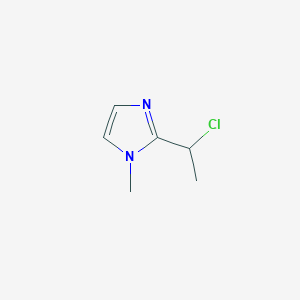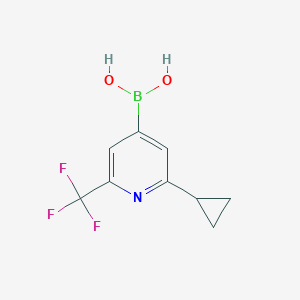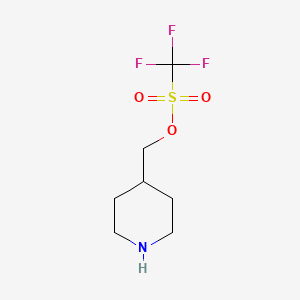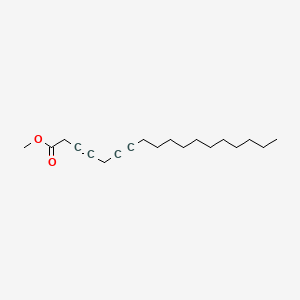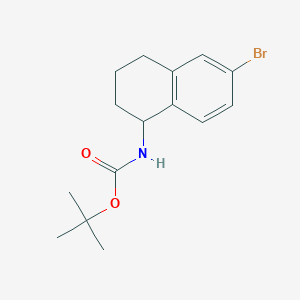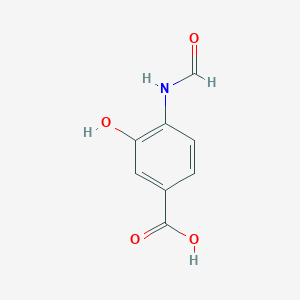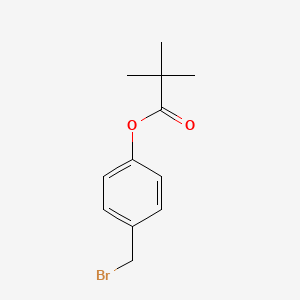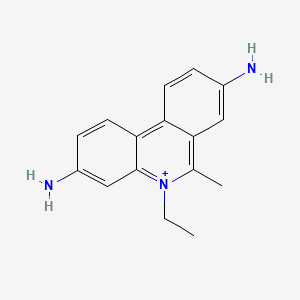
3,8-Diamino-5-ethyl-6-methylphenanthridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Diamino-5-ethyl-6-methylphenanthridinium is a heterocyclic aromatic compound known for its unique structural properties It is a derivative of phenanthridinium and is characterized by the presence of amino groups at the 3rd and 8th positions, an ethyl group at the 5th position, and a methyl group at the 6th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diamino-5-ethyl-6-methylphenanthridinium typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenanthridinium Core: The phenanthridinium core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Amino Groups: Amino groups are introduced at the 3rd and 8th positions through nitration followed by reduction.
Alkylation: The ethyl and methyl groups are introduced via alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3,8-Diamino-5-ethyl-6-methylphenanthridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, sulfonyl chlorides, and acyl chlorides.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted phenanthridinium compounds.
科学的研究の応用
3,8-Diamino-5-ethyl-6-methylphenanthridinium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential as a DNA intercalator, which can be useful in genetic research and molecular biology.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the development of dyes and pigments, as well as in the production of certain pharmaceuticals.
作用機序
The mechanism of action of 3,8-Diamino-5-ethyl-6-methylphenanthridinium involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA, leading to inhibition of DNA replication and transcription. The compound targets the DNA double helix, inserting itself between the base pairs and causing structural distortions. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Ethidium Bromide: A well-known DNA intercalator used in molecular biology.
Propidium Iodide: Another DNA intercalator with applications in cell viability assays.
Acridine Orange: Used for staining nucleic acids in various biological assays.
Uniqueness
3,8-Diamino-5-ethyl-6-methylphenanthridinium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, ethyl, and methyl groups enhances its ability to interact with DNA and other biological molecules, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
62895-25-4 |
|---|---|
分子式 |
C16H18N3+ |
分子量 |
252.33 g/mol |
IUPAC名 |
5-ethyl-6-methylphenanthridin-5-ium-3,8-diamine |
InChI |
InChI=1S/C16H17N3/c1-3-19-10(2)15-8-11(17)4-6-13(15)14-7-5-12(18)9-16(14)19/h4-9,18H,3,17H2,1-2H3/p+1 |
InChIキー |
DINQFGXYZLYRRH-UHFFFAOYSA-O |
正規SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


